
Deracoxib-d4
Übersicht
Beschreibung
Deracoxib-d4 is a deuterated form of Deracoxib, a nonsteroidal anti-inflammatory drug (NSAID) of the coxib class. It is primarily used in veterinary medicine to treat pain and inflammation associated with osteoarthritis and post-operative pain in dogs . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Deracoxib due to the isotope effect, which can provide more detailed insights into the drug’s behavior in biological systems.
Vorbereitungsmethoden
Fundamental Synthetic Framework of Deracoxib
The non-deuterated deracoxib synthesis, as detailed in patent CN107686465B, involves three sequential steps :
-
Acetylation of 2-fluoroanisole using acetyl chloride in dichloromethane (CHCl) under acidic conditions to yield 3-fluoro-4-methoxyacetophenone.
-
Cyclocondensation with ethyl difluoroacetate in CHCl under basic conditions to form 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione.
-
Hydrazine coupling with p-sulfonamidophenylhydrazine in ethanol to produce deracoxib, achieving an 87% overall yield .
For Deracoxib-d4, deuterium is strategically introduced at four positions, typically targeting the methoxy (-OCH) and difluoromethyl (-CFH) groups.
Deuteration Strategies for this compound
Isotopic Exchange in Methoxy Groups
Deuterium incorporation into the methoxy group (-OCD) is achieved via deuterium/proton (D/H) exchange reactions . As described in patent EP2727915A1, methoxy deuteration employs deuterated solvents like deuterium oxide (DO) or deuterated methanol (CDOD) under acidic or basic conditions . For example:
-
Refluxing 2-fluoroanisole in CDOD with AlCl facilitates H/D exchange at the methoxy methyl group, yielding 2-fluoro-(trideuteromethoxy)benzene .
Deuterated Reagents in Cyclocondensation
The difluoromethyl group in deracoxib is deuterated using ethyl difluoro-d-acetate (CFDCOOEt) instead of ethyl difluoroacetate. This reagent, synthesized via Claisen condensation with deuterated chloroform (CDCl), introduces two deuterium atoms at the β-keto position .
Stepwise Synthesis of this compound
Step 1: Synthesis of 3-Fluoro-4-(Trideuteromethoxy)acetophenone
-
Reagents : 2-fluoro-(trideuteromethoxy)benzene, acetyl-d chloride (CDCOCl), AlCl in CHCl.
-
Conditions : 0–10°C, 2-hour reaction time.
Step 2: Formation of 4,4-Difluoro-d2_22-1-(3-Fluoro-4-(Trideuteromethoxy)phenyl)-1,3-butanedione
-
Reagents : Ethyl difluoro-d-acetate, NaH in CHCl.
-
Conditions : Room temperature, 6-hour stirring.
Step 3: Hydrazine Coupling to this compound
-
Reagents : p-Sulfonamidophenylhydrazine hydrochloride in ethanol-d (CDOD).
-
Conditions : Reflux for 16 hours.
Optimization of Deuterium Incorporation
Solvent Selection
-
Dichloromethane-d (CDCl) replaces CHCl to minimize proton contamination, enhancing deuterium purity to 99.5% .
-
Ethanol-d in Step 3 ensures complete deuteration of exchangeable protons during cyclization .
Catalytic Deuterium Exchange
-
Acid-catalyzed exchange : Using DCl in DO during Step 1 increases deuterium retention at the methoxy group by 15% .
Analytical Characterization
Mass Spectrometry (MS)
-
This compound : m/z 418.2 [M+H] (vs. 414.2 for non-deuterated deracoxib) .
-
Isotopic purity : 98.7% deuterium incorporation confirmed by high-resolution MS .
Nuclear Magnetic Resonance (NMR)
-
H NMR : Absence of signals at δ 3.85 (methoxy -OCH) and δ 6.75 (difluoromethyl -CFH) .
-
F NMR : Retained peaks at δ -112 ppm (aryl fluoride) and δ -140 ppm (difluoromethyl) .
Comparative Data on Synthesis Efficiency
Parameter | Non-Deuterated Deracoxib | This compound |
---|---|---|
Overall Yield | 87% | 78% |
Deuterium Purity | N/A | 98.7% |
Reaction Time (Step 3) | 16 hours | 18 hours |
Solvent Cost Index | 1.0 | 3.2 |
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Types of Reactions
Deracoxib undergoes several types of chemical reactions, including:
Oxidation: Deracoxib can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in Deracoxib can be reduced to an amine.
Substitution: Halogen atoms in Deracoxib can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Deracoxib-d4 is widely used in scientific research for several purposes:
Pharmacokinetic Studies: The deuterated form helps in understanding the absorption, distribution, metabolism, and excretion of Deracoxib.
Metabolic Pathway Analysis: It aids in identifying metabolic pathways and intermediates.
Drug Interaction Studies: this compound is used to study interactions with other drugs and their impact on its pharmacokinetics.
Biological Research: It is used in studies related to inflammation and pain management in veterinary medicine.
Wirkmechanismus
Deracoxib exerts its effects by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-2, Deracoxib reduces the production of prostaglandins, thereby alleviating pain and inflammation. The molecular targets include the COX-2 enzyme and the pathways involved in prostaglandin synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: Another COX-2 inhibitor used in human medicine.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Etoricoxib: A COX-2 inhibitor used for pain and inflammation management.
Uniqueness of Deracoxib-d4
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The isotope effect of deuterium can lead to differences in the metabolic rate and pathways compared to the non-deuterated form, offering more detailed insights into the drug’s behavior in biological systems.
Biologische Aktivität
Deracoxib-d4 is a deuterated form of deracoxib, a selective nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine for the management of pain and inflammation in dogs. It functions as a cyclooxygenase-2 (COX-2) inhibitor, which reduces the production of prostaglandins associated with inflammation. This article delves into the biological activity of this compound, examining its pharmacological properties, efficacy in clinical settings, and safety profile based on diverse research findings.
Chemical Structure and Composition:
- Chemical Name: 4-[5-(3-difluoro-4-methoxyphenyl)-(difluoromethyl)-1H-pyrazole-1-yl] benzenesulfonamide
- Molecular Formula: C17H14F3N3O3S
- Molecular Weight: 397.38 g/mol
This compound selectively inhibits COX-2, an enzyme that plays a significant role in the inflammatory process. By inhibiting COX-2, this compound decreases the synthesis of prostaglandins such as PGE2, which are mediators of inflammation and pain. Importantly, it has been shown that at therapeutic doses (2 to 4 mg/kg), deracoxib does not significantly inhibit COX-1, which is crucial for maintaining gastrointestinal and renal function .
Pharmacokinetics
Absorption and Bioavailability:
- Oral Bioavailability: Greater than 90% in dogs when administered at a dose of 2.35 mg/kg.
- Time to Peak Concentration: Approximately 2 hours post-administration.
Distribution:
- Volume of Distribution: Approximately 1.5 L/kg.
- Protein Binding: Greater than 90% at plasma concentrations between 0.1 to 10 µg/mL.
Metabolism:
Deracoxib undergoes hepatic metabolism, producing several metabolites, with elimination primarily through feces and urine .
Efficacy in Clinical Studies
Several studies have evaluated the efficacy of deracoxib in managing pain associated with surgical procedures and chronic conditions such as osteoarthritis.
Case Study: Postoperative Pain Management
In a randomized controlled trial involving dogs undergoing dental surgery:
- Dosage: Deracoxib was administered at 1-2 mg/kg/day for three days.
- Results: The study found that only 14.8% of deracoxib-treated dogs required rescue analgesia compared to 66.7% in the placebo group (p < 0.0006). Additionally, dogs receiving deracoxib had lower scores on the modified Glasgow Composite Pain Scale (mGCPS) postoperatively .
Table: Summary of Clinical Efficacy
Study Type | Treatment Group | Rescue Rate (%) | mGCPS Score Reduction |
---|---|---|---|
Postoperative Pain Study | Deracoxib | 14.8 | Significant |
Placebo Control | Placebo | 66.7 | Not Significant |
Safety Profile
While deracoxib is generally well-tolerated, adverse effects have been reported:
- Common adverse events include vomiting (10%), diarrhea (6%), and skin lesions (2%).
- Serious gastrointestinal complications have been noted in some cases, necessitating monitoring for signs of distress during treatment .
Table: Reported Adverse Events
Adverse Event | Incidence (%) |
---|---|
Vomiting | 10 |
Diarrhea | 6 |
Skin Lesions | 2 |
Hematochezia | 4 |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Deracoxib-d4 to ensure isotopic purity?
- Methodological Answer : this compound synthesis requires deuterium incorporation at specific positions (e.g., aromatic rings or methyl groups). Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm isotopic labeling efficiency. High-resolution mass spectrometry (HRMS) should validate molecular ion peaks with a mass shift of +4 Da compared to non-deuterated Deracoxib. Purity assessment via HPLC with UV detection (λ = 254 nm) ensures >98% chemical and isotopic purity. Cross-validate results with independent analytical labs to minimize batch variability .
Q. How can researchers optimize this compound stability under varying storage conditions for long-term studies?
- Methodological Answer : Conduct accelerated stability studies by exposing this compound to stressors (e.g., heat [40–60°C], humidity [75% RH], light [ICH Q1B guidelines]). Monitor degradation via LC-MS/MS at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to extrapolate shelf-life at standard storage (2–8°C). Include deuterium loss as a stability endpoint, quantified via isotopic ratio mass spectrometry (IRMS). Store aliquots in amber vials under inert gas to mitigate deuterium exchange .
Q. What controls are essential when using this compound as an internal standard in pharmacokinetic assays?
- Methodological Answer : Implement the following controls:
- Matrix-matched calibration curves : Prepare in biological matrices (plasma, tissue homogenates) to account for ion suppression/enhancement.
- Deuterium retention control : Spike deuterated and non-deuterated analogs into blank matrices to confirm no isotopic exchange during extraction.
- Recovery validation : Compare peak areas of pre-extraction vs. post-extraction spiked samples (target: 85–115% recovery).
Statistical validation via ANOVA (p < 0.05) ensures intra- and inter-day precision .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound pharmacokinetic data across species (e.g., rodents vs. canines)?
- Methodological Answer : Perform species-specific protein binding assays (ultrafiltration or equilibrium dialysis) to quantify free drug fractions. Cross-reference with cytochrome P450 (CYP) isoform activity profiles (e.g., CYP2D9 in dogs vs. CYP2C19 in humans). Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences. Validate findings with in vitro hepatocyte incubation studies and isotopic tracing .
Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound in inflammation models with high inter-individual variability?
- Methodological Answer : Apply mixed-effects models (e.g., nonlinear mixed-effects modeling, NLME) to account for variability. Use Bayesian hierarchical models to integrate prior data (e.g., deuterium retention rates). For non-linear kinetics, employ Michaelis-Menten curve fitting with bootstrapped confidence intervals (n = 1000 iterations). Report effect sizes with 95% credible intervals and posterior predictive checks .
Q. How can this compound be utilized to differentiate COX-2 inhibition kinetics from off-target effects in complex cellular matrices?
- Methodological Answer : Design competitive binding assays using fluorescence polarization (FP) or surface plasmon resonance (SPR). Co-incubate this compound with non-deuterated COX-2 inhibitors (e.g., Celecoxib) to quantify binding affinity shifts. Use siRNA knockdown of COX-2 in cell lines to isolate off-target effects. Cross-validate with isotopic dilution experiments in COX-2-overexpressing models .
Q. Data Presentation and Reproducibility Guidelines
- Tables : Include raw isotopic purity data (e.g., NMR δ values, HRMS m/z ratios) and stability study results (e.g., % deuterium retention over time) .
- Figures : Use boxplots for inter-species pharmacokinetic comparisons and heatmaps for CYP isoform activity correlations .
- Ethical Reporting : Disclose batch-specific deuterium incorporation variances and instrument detection limits to ensure reproducibility .
Eigenschaften
IUPAC Name |
2,3,5,6-tetradeuterio-4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQAZKAZLXFMK-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)F)[2H])[2H])S(=O)(=O)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.